molecular formula C17H14F3N3O2S B4785967 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 6038-63-7

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4785967
CAS No.: 6038-63-7
M. Wt: 381.4 g/mol
InChI Key: RKMBUTBGMGFYJP-UHFFFAOYSA-N
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Description

2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS RN: 356587-85-4) is a synthetic acetamide derivative featuring a benzimidazole core substituted with a methoxy group at the 5-position and a sulfanyl bridge linking to an acetamide moiety. Key physicochemical properties include:

  • Molecular formula: C₁₇H₁₄F₃N₃O₂S
  • Average mass: 381.372 g/mol
  • Monoisotopic mass: 381.075882 g/mol
  • ChemSpider ID: 1444294 .

The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets. The trifluoromethyl group, a common bioisostere, improves metabolic stability and binding affinity .

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-25-12-5-6-13-14(8-12)23-16(22-13)26-9-15(24)21-11-4-2-3-10(7-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMBUTBGMGFYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365411
Record name T5888747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-63-7
Record name T5888747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a series of organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Antiparasitic Activity

Benzimidazole derivatives are well-documented for their efficacy against parasitic infections. The compound has been evaluated for its activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis. In silico studies indicated promising antiparasitic properties, with predicted activity values suggesting potential effectiveness in treating infections caused by this parasite .

Anticancer Properties

Recent studies have explored the anticancer potential of benzimidazole derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, leading to apoptosis in cancer cells .

Antiviral Activity

Some benzimidazole derivatives have shown antiviral properties, particularly against the human cytomegalovirus (HCMV). The structural characteristics of these compounds allow them to interact with viral components, thereby inhibiting replication and spread within host cells .

Proton Pump Inhibition

Certain benzimidazole derivatives are recognized as selective proton pump inhibitors (PPIs), which are widely used in the treatment of gastric acid-related disorders. The compound's ability to inhibit proton pumps could make it useful in managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Table 1: Biological Activities of Benzimidazole Derivatives

Activity TypeCompound ExampleReference
Antiparasitic2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]
AnticancerVarious benzimidazole derivatives
AntiviralBenzimidazole derivatives against HCMV
Proton Pump InhibitionSelective PPIs including benzimidazoles

Case Study 1: Antiparasitic Evaluation

A study conducted on the antiparasitic potential of benzimidazole derivatives highlighted the effectiveness of compounds structurally similar to 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide against Trichomonas vaginalis. The results indicated significant inhibition at low concentrations, supporting further investigation into this compound's therapeutic applications .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that related benzimidazole compounds exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The studies emphasized the necessity for structural optimization to enhance solubility and bioavailability for effective therapeutic use .

Mechanism of Action

The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethylphenyl Group : The CF₃ group in the target compound and analogues (e.g., compounds in ) is associated with enhanced lipophilicity and target engagement. For instance, antitumor imidazole derivatives (e.g., 9c and 9d in ) showed ~66% inhibition of BGC823 cancer cells, comparable to Sorafenib, partly due to the CF₃ group’s electron-withdrawing effects .
  • Heterocyclic Modifications : Replacing the benzimidazole core with thiazolotriazole () or thiadiazole () alters electronic properties and binding modes. Thiazolotriazole derivatives exhibited anti-infective activity, suggesting the target compound’s benzimidazole may offer distinct selectivity .

Substituent Effects on Bioactivity

Methoxy vs. Chloro Substituents

  • 5-Methoxy-benzimidazole (target compound): The methoxy group enhances solubility and may participate in hydrogen bonding. Similar methoxy-substituted compounds (e.g., in ) show improved pharmacokinetic profiles.
  • Chloro Substituents: N-(3-Chlorophenyl)-2-morpholino-acetamide () demonstrated anticonvulsant activity, but chloro groups can increase toxicity risks compared to methoxy .

Sulfanyl Linker vs. Direct Bonding

  • In contrast, direct bonding (e.g., phenylpiperazine in ) restricts conformational freedom, which may reduce off-target effects but limit adaptability .

Biological Activity

The compound 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C17H14F3N3O2S
  • Molecular Weight : 381.37 g/mol
  • CAS Number : 356587-81-0

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Various benzimidazole derivatives have shown promising results in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.

Antitumor Activity

A study published in PMC evaluated the antitumor properties of newly synthesized benzimidazole compounds, including those with similar structures to the compound . The findings highlighted:

  • Cell Lines Tested : A549, HCC827, NCI-H358 (lung cancer), and MRC-5 (normal fibroblast).
  • Assays Conducted : Both 2D and 3D viability assays were performed to assess cytotoxicity and effectiveness.

Key Findings:

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5495.26 ± 0.152D
Compound 6HCC8276.26 ± 0.332D
Compound 9NCI-H35816.00 ± 9.383D

These results indicate that certain derivatives exhibit higher potency in two-dimensional assays compared to three-dimensional formats, suggesting a need for further optimization for clinical applications .

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzimidazole derivatives. The compound's structural features contribute to its ability to interact with bacterial DNA, potentially disrupting replication processes.

Antimicrobial Efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The proposed mechanisms through which benzimidazole derivatives exert their biological effects include:

  • DNA Interaction : Binding to DNA structures, particularly in the minor groove, affecting replication and transcription.
  • Enzyme Inhibition : Inhibition of specific kinases involved in cell signaling pathways related to cancer proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of similar compounds in vivo:

  • Study on Lung Cancer Models : Administration of benzimidazole derivatives led to significant tumor reduction in xenograft models.
  • Clinical Trials : Early-phase trials have indicated manageable toxicity profiles with observed antitumor responses.

Q & A

Basic: What are the optimized synthetic routes for 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by sulfanyl-acetamide coupling. Key steps include:

  • Condensation : Reaction of 5-methoxy-1H-benzimidazole-2-thiol with chloroacetyl chloride under alkaline conditions (pH 8–9) at 60–80°C .
  • Coupling : Reacting the intermediate with 3-(trifluoromethyl)aniline using carbodiimide-based coupling agents in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Analytical techniques like HPLC (≥95% purity) and NMR (to confirm absence of unreacted starting materials) are critical .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the benzimidazole sulfanyl linkage and acetamide substitution pattern. Key signals include the methoxy group (δ 3.8–4.0 ppm) and trifluoromethyl phenyl protons (δ 7.5–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₇H₁₄F₃N₃O₂S: 390.08) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases monitor purity and stability .

Basic: How can researchers assess the compound’s solubility and formulate it for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. The trifluoromethyl group enhances lipid solubility but may require co-solvents (e.g., cyclodextrins) for aqueous assays .
  • Formulation : For cell-based studies, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. Lyophilization with stabilizers (e.g., trehalose) improves long-term storage .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition studies)?

Methodological Answer:

  • Assay Standardization : Control variables like pH, temperature, and enzyme concentration. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Structural Confirmation : Re-characterize batches via NMR/MS to rule out degradation or isomerization .
  • Comparative Studies : Benchmark against known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) to assess impact on bioactivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tyrosine kinases or GPCRs .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl linkage for hydrogen bonding) via 3D-QSAR studies .

Advanced: What reaction mechanisms govern the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding. For example, pre-incubate the compound with the target enzyme before adding substrate .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to identify enthalpic/entropic contributions .
  • Mutagenesis Studies : Engineer target proteins with point mutations (e.g., cysteine to serine) to probe covalent binding via the sulfanyl group .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via LC-MS .
  • Light Sensitivity : Store in amber vials and assess photodegradation under UV/visible light .

Advanced: What methodologies are used to identify the compound’s primary biological targets?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads and isolate binding proteins from cell lysates .
  • Chemical Proteomics : Use click chemistry to attach biotin tags, followed by streptavidin pull-down and LC-MS/MS identification .
  • CRISPR Screening : Genome-wide knockout libraries can reveal resistant cell lines, indicating target pathways .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization : Replace batch reactors with flow chemistry for safer handling of exothermic steps (e.g., thiol coupling) .
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce costs .

Advanced: What in silico tools predict the compound’s ADMET properties?

Methodological Answer:

  • SwissADME : Predicts intestinal permeability (Rule of Five compliance) and CYP450 interactions .
  • PROTOX II : Estimates toxicity endpoints (e.g., LD₅₀) based on structural fragments like the trifluoromethyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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